(9H-Fluoren-9-yl)methyl diethylcarbamate
CAS No.: 119306-69-3
Cat. No.: VC17591382
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119306-69-3 |
---|---|
Molecular Formula | C19H21NO2 |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N,N-diethylcarbamate |
Standard InChI | InChI=1S/C19H21NO2/c1-3-20(4-2)19(21)22-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
Standard InChI Key | HWAFPVNDZVPFAO-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(9H-Fluoren-9-yl)methyl diethylcarbamate is systematically named according to IUPAC guidelines as 9H-fluoren-9-ylmethyl N,N-diethylcarbamate. Its structure comprises a fluorenyl moiety substituted at the 9-position with a methyl group bearing a diethylcarbamate functional group . The molecular formula corresponds to an average mass of 295.382 Da, with a monoisotopic mass of 295.157229 Da .
Structural Features and Spectroscopic Data
The compound’s planar fluorenyl system confers aromatic stability, while the carbamate group introduces polarity and hydrogen-bonding potential. Key spectral identifiers include:
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InChIKey:
X-ray crystallography of analogous fluorenyl carbamates reveals a twisted conformation between the fluorenyl and carbamate groups, optimizing steric and electronic interactions .
Synthesis and Manufacturing
Optimization Considerations
Palladium-catalyzed annulation, as demonstrated for fluoren-9-ones , could be adapted for introducing substituents to the fluorenyl core prior to carbamate functionalization. For instance, halogenated intermediates (e.g., 2-bromofluoren-9-one ) may serve as precursors for cross-coupling reactions, enabling modular synthesis of derivatives.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing carbamate group, which mitigates oxidative degradation of the fluorenyl system. Hydrolysis under acidic or basic conditions may cleave the carbamate linkage, regenerating 9-fluorenylmethanol and diethylamine .
Solubility and Partitioning
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the carbamate’s hydrogen-bonding capacity. LogP values, estimated from structural analogs, indicate moderate lipophilicity (~3.5), favoring membrane permeability in biological contexts .
Recent Research Advancements
Palladium-Catalyzed Functionalization
The palladium-mediated annulation of arynes with 2-haloarenecarboxaldehydes offers a template for functionalizing the fluorenyl core. By integrating such methodologies, researchers could synthesize halogenated or heterocyclic variants of (9H-fluoren-9-yl)methyl diethylcarbamate, enabling downstream cross-coupling reactions (e.g., Suzuki-Miyaura) .
Computational Insights
Density functional theory (DFT) calculations on analogous fluorenyl carbamates predict a HOMO-LUMO gap of ~4.2 eV, consistent with visible-light absorption . Such properties align with applications in organic electronics, though experimental validation remains pending.
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